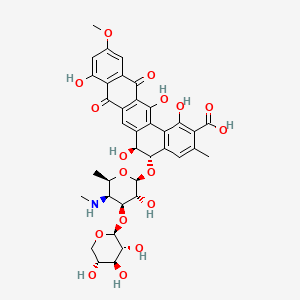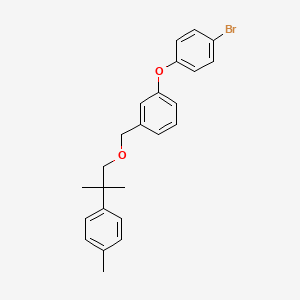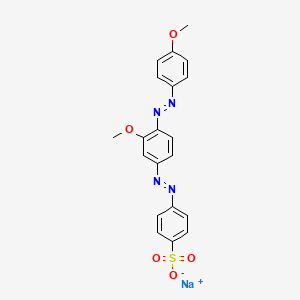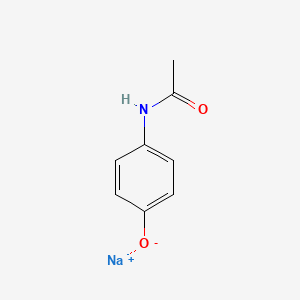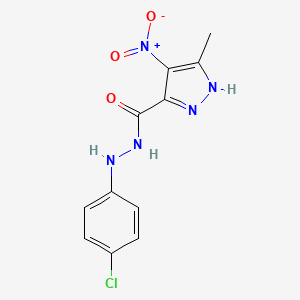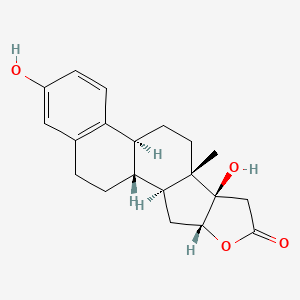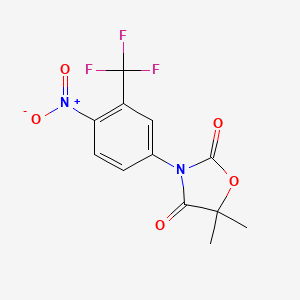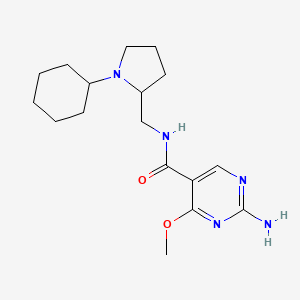![molecular formula C23H24ClNO5S B15191047 (E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine CAS No. 83986-04-3](/img/structure/B15191047.png)
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine is a complex organic compound with potential applications in various scientific fields. This compound features a combination of a butenedioic acid moiety and a benzo[c][1,5]benzoxathiepin structure, which is further substituted with a methylpiperidine group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine typically involves multi-step organic reactions The initial step often includes the preparation of the benzo[c][1,5]benzoxathiepin core, which can be achieved through cyclization reactions involving appropriate precursors
Subsequent steps involve the attachment of the butenedioic acid and methylpiperidine groups. This can be accomplished through esterification or amidation reactions, depending on the specific synthetic route chosen. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is typically optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert specific functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents, particularly in areas such as oncology or neurology.
Industry: It may find applications in the development of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as inhibiting a particular enzyme involved in a disease process or activating a receptor to elicit a therapeutic response.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
2-Pyrrolidone: A lactam with applications in pharmaceuticals and as a solvent.
Vanillin acetate: A derivative of vanillin used in flavoring and fragrance industries.
Uniqueness
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine stands out due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity may confer unique chemical reactivity and biological activity, distinguishing it from simpler compounds like allylamine or 2-pyrrolidone.
Properties
CAS No. |
83986-04-3 |
|---|---|
Molecular Formula |
C23H24ClNO5S |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine |
InChI |
InChI=1S/C19H20ClNOS.C4H4O4/c1-21-10-8-13(9-11-21)19-15-12-14(20)6-7-17(15)23-18-5-3-2-4-16(18)22-19;5-3(6)1-2-4(7)8/h2-7,12-13,19H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FQUVZOKDVRINNY-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)Cl)SC4=CC=CC=C4O2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)Cl)SC4=CC=CC=C4O2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


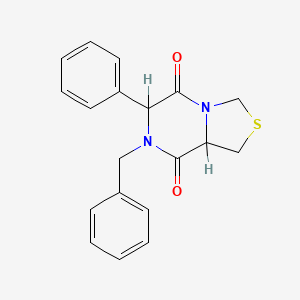
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

